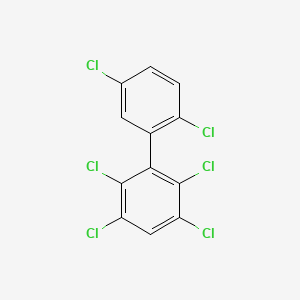

2,2',3,5,5',6-Hexachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCLFIWDCYOTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074160 | |

| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-63-5 | |

| Record name | PCB 151 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5,5',6'-Hexachloro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,5,5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R846435E65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Spatiotemporal Trends of 2,2 ,3,5,5 ,6 Hexachlorobiphenyl

Global and Regional Environmental Concentrations of 2,2',3,5,5',6-Hexachlorobiphenyl

PCB 151, like other PCB congeners, is found globally in various environmental matrices. Its distribution and concentration are influenced by historical usage patterns, environmental transport processes, and its specific physicochemical properties.

Atmospheric Concentrations and Deposition Patterns

Once released into the environment, PCBs can volatilize and enter the atmosphere, where they can be transported over long distances. govdeals.com The atmospheric concentration of PCBs is generally higher in urban and industrial areas compared to rural and remote locations. nih.gov Seasonal variations are also observed, with higher concentrations in the air during warmer months due to increased volatilization from surfaces like soil and water. nih.gov

Atmospheric deposition, through both wet (rain and snow) and dry (particle settling) processes, is a significant pathway for PCBs to enter aquatic and terrestrial ecosystems. copernicus.org Dry deposition fluxes of total PCBs have been estimated to be in the range of 0.06 to 0.21 μg/m²-day across the Lake Michigan basin, with higher fluxes observed in urban areas. nih.govnih.gov

Specific data on the atmospheric concentration of this compound is limited. However, one study in the South Atlantic reported a mean atmospheric concentration for this specific congener.

Atmospheric Concentration of this compound (PCB 151)

| Location | Matrix | Concentration (pg/m³) | Reference |

|---|---|---|---|

| South Atlantic | Gas Phase | 0.283 | deu.edu.tr |

Aquatic System Distribution: Freshwater, Estuarine, and Marine Environments

PCBs are widespread in aquatic environments due to atmospheric deposition and runoff from contaminated lands. govdeals.com Their low water solubility means they tend to adsorb to suspended particles and accumulate in sediments. govdeals.com In general, total PCB concentrations in surface waters can range from the low ng/L range in contaminated areas to the pg/L range in open ocean waters. nih.gov For instance, total PCB concentrations in tributaries of Lake Ontario in the US have been found to range from 0.31 to 42.75 ng/L. nih.gov

Terrestrial and Sediment Compartment Accumulation

Due to their persistent and hydrophobic nature, PCBs, including the this compound congener, strongly bind to soil and sediment particles. govdeals.com This leads to their accumulation in these environmental compartments, which can then act as long-term secondary sources of contamination to the overlying water and atmosphere.

Sediments in industrial waterways and areas with historical PCB use often show high levels of contamination. For example, surficial sediments in the Indiana Harbor and Ship Canal have shown total PCB concentrations ranging from 53 to 35,000 ng/g dry weight. nih.gov In the Housatonic River, sediment concentrations of total PCBs have been found to be as high as 75 ppm (parts per million) in some areas. epa.gov

While specific and widespread quantitative data for this compound in terrestrial soils and a variety of sediments are scarce, its presence has been identified in numerous studies analyzing PCB congener profiles in these matrices.

Concentrations of this compound (PCB 151) in Sediments

| Location | Matrix | Concentration Range (µg/kg dry weight) | Reference |

|---|---|---|---|

| Various global locations | Sediment | Data for specific concentrations of PCB 151 are limited and often included within total PCB measurements. | researchgate.net |

Long-Range Atmospheric and Oceanic Transport Dynamics of this compound

The physical and chemical properties of this compound, such as its semi-volatility and persistence, allow it to undergo long-range environmental transport. researchgate.net This process, often referred to as the "grasshopper effect," involves cycles of volatilization, atmospheric transport, and deposition, leading to the contamination of remote ecosystems like the Arctic and Antarctic. nv.govcopernicus.org

Atmospheric transport is the primary pathway for the global distribution of PCBs. govdeals.comresearchgate.net Once in the atmosphere, these compounds can be carried by winds over vast distances before being deposited. Oceanic currents also play a role in the transport of PCBs that have been deposited into marine environments.

Modeling studies have been used to understand the transport pathways of PCBs. For example, backward trajectory models can help identify the source regions of atmospheric pollutants found in remote areas. nih.gov While these models provide valuable insights into the general transport of PCBs, specific quantitative data on the transport dynamics of this compound are limited.

Temporal Trends and Source Apportionment of this compound in Environmental Matrices

Following the ban on their production and use, the concentrations of many PCB congeners in the environment have shown a declining trend. acs.orgnih.gov Studies on sediment cores have provided valuable historical records of PCB contamination, showing peak concentrations in the 1970s and a subsequent decrease. nih.gov However, the rate of decline has slowed in recent years, and in some areas, concentrations may be stable or even increasing due to ongoing releases from secondary sources.

Source apportionment studies aim to identify the origins of PCB contamination in the environment. These studies use statistical models to analyze the patterns of different PCB congeners in environmental samples and relate them to known source profiles, such as commercial PCB mixtures (e.g., Aroclors) or industrial processes. deu.edu.tr

Several studies have included this compound in their source apportionment models. These studies have identified various sources contributing to PCB contamination, including:

Industrial emissions: Iron and steel production have been identified as a significant source of PCBs, including PCB 151. deu.edu.tr

Combustion processes: The burning of coal and wood can also release PCBs into the atmosphere. deu.edu.tr

Evaporation from technical mixtures: The volatilization of PCBs from old products and waste materials containing technical mixtures like Aroclors is a major ongoing source. deu.edu.tr

A study in a heavily industrialized region in Turkey identified iron and steel production, coal and biomass burning, and evaporation from technical PCB mixtures as sources for a range of PCBs, including the congener this compound. nih.gov

Bioaccumulation, Biotransformation, and Trophic Dynamics of 2,2 ,3,5,5 ,6 Hexachlorobiphenyl

Bioaccumulation Kinetics and Factors Influencing Uptake of 2,2',3,5,5',6-Hexachlorobiphenyl

The process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than that in the environment, is termed bioaccumulation. For a lipophilic compound like this compound, this process is of particular concern due to its potential for long-term persistence in living tissues.

Influence of Environmental Variables on Bioaccumulation

The bioaccumulation of PCBs, including this compound, is not solely dependent on the chemical's properties but is also significantly influenced by various environmental factors.

Sediment Characteristics: The physicochemical properties of sediment play a crucial role in the bioavailability of PCBs to benthic organisms. epa.gov The organic carbon content and grain size of the sediment are particularly important. epa.gov PCBs have a high affinity for organic matter, and sediments with a higher organic carbon content can bind PCBs more tightly, thereby reducing their availability for uptake by organisms. epa.gov Conversely, in sediments with low organic carbon, PCBs may be more readily released into the pore water and become more bioavailable. epa.gov

Water Quality Parameters: Variations in water quality can also affect the bioaccumulation of hydrophobic compounds like PCBs. While specific data for PCB 151 is scarce, general principles suggest that factors such as temperature, pH, and the presence of dissolved organic matter can influence uptake rates in aquatic organisms. For example, temperature can affect the metabolic rates of fish, which in turn can influence the rate of uptake and elimination of contaminants. Dissolved organic matter in the water column can bind to PCBs, potentially reducing their direct uptake by organisms.

Biotransformation Pathways of this compound in Environmental Systems

Biotransformation is the process by which living organisms modify chemical compounds, often rendering them more water-soluble and easier to excrete. For PCBs, biotransformation is a critical determinant of their persistence and potential toxicity.

Microbial Transformation and Degradation Processes

The microbial degradation of PCBs is a key process in their environmental fate. Generally, aerobic bacteria are capable of degrading less chlorinated PCBs, while anaerobic bacteria can dechlorinate more highly chlorinated congeners. However, specific studies detailing the microbial transformation of this compound (PCB 151) are limited. The structure of PCB 151, with chlorine atoms in both ortho, meta, and para positions, may present a challenge for microbial degradation. The presence of multiple chlorine atoms can hinder the initial enzymatic attack required for degradation. While general PCB degradation pathways are known, the specific enzymes and microbial species effective against PCB 151 remain an area for further research.

Metabolite Identification and Pathways in Aquatic Biota

Once bioaccumulated, this compound can undergo metabolic transformation in aquatic organisms, primarily through the action of cytochrome P450 enzymes. This process typically involves hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl (B1667301) structure.

A comprehensive review of PCB metabolism has identified several hydroxylated metabolites of PCB 151. nih.gov These include:

4-OH-PCB 151

3'-OH-PCB 151

4'-OH-PCB 151

6'-OH-PCB 151

The formation of these hydroxylated metabolites represents a significant biotransformation pathway for PCB 151 in aquatic biota. These metabolites are generally more polar than the parent compound, which can facilitate their excretion from the body. However, some hydroxylated PCBs have been shown to have their own toxicological properties.

Below is an interactive data table detailing the identified hydroxylated metabolites of this compound.

| Parent Compound | Metabolite |

| This compound (PCB 151) | 4-hydroxy-2,2',3,5,5',6-hexachlorobiphenyl (4-OH-PCB 151) |

| This compound (PCB 151) | 3'-hydroxy-2,2',3,5,5',6-hexachlorobiphenyl (3'-OH-PCB 151) |

| This compound (PCB 151) | 4'-hydroxy-2,2',3,5,5',6-hexachlorobiphenyl (4'-OH-PCB 151) |

| This compound (PCB 151) | 6'-hydroxy-2,2',3,5,5',6-hexachlorobiphenyl (6'-OH-PCB 151) |

Biotransformation in Terrestrial Ecological Receptors

Information regarding the specific biotransformation pathways and metabolites of this compound in terrestrial animals is not well-defined in the available scientific literature. In general, terrestrial animals, like aquatic organisms, possess cytochrome P450 enzyme systems capable of metabolizing PCBs. The patterns of metabolism can vary significantly between species, depending on the specific P450 enzymes present. Given the identification of hydroxylated metabolites in other biological systems, it is plausible that similar pathways exist in terrestrial organisms, leading to the formation of hydroxylated derivatives of PCB 151. However, without specific research on this congener in terrestrial species, this remains an area of extrapolation rather than established fact.

Trophic Dynamics of this compound: A Look at its Movement and Magnification in Aquatic Food Webs

The persistent and bioaccumulative nature of this compound (PCB 151) has led to its distribution throughout global aquatic ecosystems. This article delves into the intricate processes of its transfer and magnification through food webs, examining how the structure of these webs influences its accumulation and how predictive models can forecast its ecological journey.

Food Web Structure and Trophic Level Enrichment

The journey of this compound through an aquatic food web is a complex process governed by the feeding relationships between organisms. As this compound is ingested, it is not easily broken down and instead accumulates in the fatty tissues of organisms. This process, known as biomagnification, results in increasing concentrations of PCB 151 at successively higher trophic levels.

To quantify the degree of biomagnification, scientists utilize a metric known as the Trophic Magnification Factor (TMF). A TMF value greater than one indicates that the chemical is biomagnifying. The TMF is determined by analyzing the concentration of the chemical in various organisms and relating it to their trophic level, which is often determined by analyzing stable isotopes of nitrogen (δ¹⁵N).

A comprehensive study of the Lake Hartwell food web in South Carolina, USA, which included a wide range of organisms from phytoplankton to fish, calculated the TMF for 127 polychlorinated biphenyl (PCB) congeners. While the specific TMF for this compound was not individually highlighted in the main text of the published paper, the study's extensive supplementary data revealed a TMF of 3.72 for this specific congener. This value clearly demonstrates its potential for significant biomagnification within that freshwater ecosystem.

Similarly, research conducted on a marine food web around Scotland, encompassing a diverse array of twenty-six species across four trophic levels, provides further insight into the biomagnification of this compound in a different environment. Analysis of the data from this study would be necessary to determine the specific TMF for PCB 151 in this marine setting and compare it to the freshwater environment of Lake Hartwell.

The table below summarizes the Trophic Magnification Factor for PCB 151 from the available literature.

| Food Web Location | Trophic Magnification Factor (TMF) | Source |

| Lake Hartwell, USA (Freshwater) | 3.72 | Green et al. (2011) |

Predictive Models for Trophic Transfer Dynamics

To better understand and predict the fate of this compound in aquatic environments, scientists employ bioaccumulation models. These mathematical models simulate the uptake, distribution, and elimination of chemicals in organisms, providing a valuable tool for assessing potential ecological risks.

One of the most widely used frameworks for this purpose is the Arnot-Gobas bioaccumulation model. This model considers various factors that influence the concentration of a chemical in an organism, including dietary uptake, respiration, growth dilution, and metabolic transformation. Two of the most critical parameters required by this model are the octanol-water partition coefficient (log Kow) and the metabolic transformation rate constant (kM).

The octanol-water partition coefficient (log Kow) is a measure of a chemical's hydrophobicity, or its tendency to partition into fatty tissues rather than water. A higher log Kow value indicates a greater potential for bioaccumulation. For this compound, the log Kow has been determined to be 6.8 , indicating a high degree of lipophilicity and a strong tendency to accumulate in the fatty tissues of aquatic organisms.

The table below presents the key parameters for predicting the trophic transfer of this compound using the Arnot-Gobas model.

| Parameter | Value | Description |

| log Kow | 6.8 | A measure of the chemical's hydrophobicity and potential for bioaccumulation. |

| Metabolic Transformation Rate (kM) | Low (specific value not readily available) | Represents the slow rate at which the chemical is broken down and eliminated by aquatic organisms. |

By inputting these and other site-specific parameters into bioaccumulation models, researchers can estimate the potential concentrations of this compound in various components of a food web, providing crucial information for environmental risk assessment and management.

Analytical Methodologies for the Detection and Quantification of 2,2 ,3,5,5 ,6 Hexachlorobiphenyl

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of 2,2',3,5,5',6-hexachlorobiphenyl is the preparation and extraction of the analyte from the sample matrix. cdc.gov The choice of method depends heavily on the nature of the matrix, whether it be soil, sediment, water, or biological tissues. cdc.gov The primary goal is to efficiently isolate the PCB from the sample while minimizing the co-extraction of interfering compounds. cdc.gov

Solid-Phase Extraction and Liquid-Liquid Extraction Methodologies

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of PCBs from aqueous samples. cdc.govnih.gov This method involves passing the water sample through a cartridge containing a solid adsorbent, which retains the PCBs. nih.gov The PCBs are then eluted from the cartridge with a small volume of an organic solvent. nih.gov Common sorbents for non-polar compounds like hexachlorobiphenyls include C18-bonded silica (B1680970) and polymeric phases such as polydimethylsiloxane (B3030410) (PDMS). nih.govyoutube.com For instance, a method utilizing a Magic Chemisorber® with a PDMS stationary phase has shown high efficiency in extracting PCBs from freshwater, with limits of detection below 2.7 ng/L. nih.govunipi.it SPE offers advantages such as low solvent consumption and the potential for automation. nih.govnih.gov

Liquid-Liquid Extraction (LLE) is a traditional and effective method for extracting PCBs from aqueous matrices. epa.govfederalregister.gov It involves partitioning the PCBs from the water sample into an immiscible organic solvent, such as methylene (B1212753) chloride or hexane. federalregister.gov The U.S. Environmental Protection Agency (EPA) proposes methods like Separatory Funnel Liquid-Liquid Extraction (Method 3510C) and Continuous Liquid-Liquid Extraction (Method 3520C) for this purpose. epa.govfederalregister.gov For solid matrices like soil and sediment, a common approach is to mix the sample with a drying agent like anhydrous sodium sulfate (B86663) and then extract it with a solvent mixture, such as hexane/acetone, using techniques like Soxhlet extraction or pressurized fluid extraction. epa.govepa.gov

A comparison of common extraction techniques for different matrices is presented in the table below.

Table 1: Common Extraction Techniques for PCB Analysis

| Extraction Technique | Matrix | Description | Key Advantages | Source |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Aqueous | Sample is passed through a solid sorbent cartridge which retains the analyte. The analyte is then eluted with a solvent. | Low solvent usage, high enrichment factor, potential for automation. | cdc.govnih.gov |

| Liquid-Liquid Extraction (LLE) | Aqueous | Analyte is partitioned from the aqueous phase into an immiscible organic solvent. | Well-established, effective for a wide range of compounds. | epa.govfederalregister.gov |

| Soxhlet Extraction | Solid (Soil, Sediment) | Continuous extraction of the solid sample with a cycling solvent. | Exhaustive extraction, suitable for complex matrices. | cdc.govepa.gov |

| Pressurized Fluid Extraction (PFE) | Solid (Soil, Sediment) | Extraction with solvents at elevated temperatures and pressures. | Faster than Soxhlet, uses less solvent. | epa.govresearchgate.net |

Advanced Sample Cleanup Procedures

Following extraction, the sample extract often contains co-extracted substances that can interfere with the final analysis. cdc.gov Therefore, a cleanup step is crucial to remove these interferences. cdc.gov For PCB analysis, common cleanup techniques involve the use of adsorbents like Florisil, silica gel, and alumina. cdc.govnih.gov

A multi-step cleanup procedure is often employed. For instance, a "brute force" chemical treatment with concentrated sulfuric acid can be used to decompose many interfering compounds, as PCBs are chemically inert to this acid. epa.gov This is often followed by column chromatography using materials like Florisil or silica gel to separate the PCBs from remaining impurities. nih.govepa.gov For example, a method for analyzing PCBs in tissue samples uses Florisil as a fat retainer during pressurized liquid extraction to prevent the elution of co-extractable materials. nih.gov Another advanced cleanup method for biological samples involves a dual-cartridge arrangement of a bonded benzenesulfonic acid cartridge and a silica cartridge, followed by a Florisil cartridge. nih.gov

The choice and sequence of cleanup steps are critical for obtaining a clean extract suitable for sensitive chromatographic analysis.

Chromatographic Separation and Detection Approaches for this compound

The final step in the analytical process is the separation and detection of this compound using chromatographic techniques. Gas chromatography is the most common method for PCB analysis due to their volatility and thermal stability. cdc.gov

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography-Electron Capture Detection (GC-ECD) is a highly sensitive and widely used technique for the analysis of halogenated compounds like PCBs. measurlabs.com The method's sensitivity increases with the number of chlorine atoms on the biphenyl (B1667301) structure, making it particularly suitable for hexachlorobiphenyls. nih.govresearchgate.netinteresjournals.org GC-ECD is known for its ability to detect vanishingly small concentrations of these compounds in environmental samples. measurlabs.com

In GC-ECD, the sample extract is injected into a gas chromatograph, where the different PCB congeners are separated based on their boiling points and interaction with the stationary phase of the capillary column. measurlabs.com As the separated compounds exit the column, they pass through an electron capture detector. measurlabs.com This detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons. measurlabs.com Electronegative compounds like PCBs capture some of these electrons, causing a decrease in the current, which is measured as a peak. measurlabs.com The retention time of the peak identifies the specific congener, and the peak area is used for quantification. nih.govresearchgate.netinteresjournals.org

A validated GC-ECD method for indicator PCBs demonstrated minimum detectable quantities ranging from 0.0005 to 0.002 ng, with percentage recoveries between 95.7% and 101.0%. nih.govresearchgate.netinteresjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers greater selectivity and confirmatory power compared to GC-ECD. cdc.gov After separation by the gas chromatograph, the compounds enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. nih.gov This provides a unique mass spectrum for each compound, acting as a "fingerprint" for identification. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. cdc.gov

High-Resolution Mass Spectrometry (HRMS) provides even greater specificity by measuring the mass of ions with very high accuracy. nih.govchemrxiv.org This allows for the differentiation of compounds with the same nominal mass but different elemental compositions, which is crucial for distinguishing PCB congeners from other co-eluting compounds. chemrxiv.orgresearchgate.net The use of HRMS is particularly important for the analysis of complex samples where interferences are a significant issue. nih.gov

Table 2: Comparison of GC Detection Methods for PCB Analysis

| Detection Method | Principle | Advantages | Limitations | Source |

|---|---|---|---|---|

| Electron Capture Detection (ECD) | Measures the decrease in current caused by the capture of electrons by electronegative analytes. | Extremely high sensitivity for halogenated compounds. | Less selective than MS, can be prone to interferences. | measurlabs.com |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio, providing structural information. | High selectivity and confirmatory power. | Generally less sensitive than ECD in full scan mode. | cdc.gov |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy, allowing for elemental composition determination. | Extremely high selectivity, can resolve isobaric interferences. | Higher cost and complexity. | nih.govchemrxiv.org |

Multidimensional Gas Chromatography Techniques

Due to the large number of possible PCB congeners (209) and their similar chemical properties, co-elution on a single gas chromatographic column is a common problem. monash.edugcms.cz Multidimensional gas chromatography (MDGC or GCxGC) has emerged as a powerful technique to overcome this challenge. monash.edugcms.cz

In MDGC, specific fractions from the first column (the primary column) are selectively transferred to a second column with a different stationary phase for further separation. acs.org This "heart-cutting" technique allows for the isolation and resolution of co-eluting congeners. monash.edu Comprehensive two-dimensional gas chromatography (GCxGC) involves the continuous transfer of effluent from the primary column to the secondary column, providing a complete two-dimensional separation of the sample. gcms.cz This results in a significant increase in peak capacity and resolving power, enabling the separation of a large number of PCB congeners in a single analysis. gcms.cz For instance, a GCxGC system coupled with a time-of-flight mass spectrometer (TOFMS) has been used to determine the retention times for all 209 PCB congeners. gcms.cz

Quality Assurance and Quality Control Protocols in this compound Analysis

The accurate analysis of this compound is underpinned by a robust Quality Assurance (QA) and Quality Control (QC) program. Such programs are designed to ensure that all analytical results are scientifically valid, defensible, and of known precision and accuracy. Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), provide a framework for these protocols. epa.gov For congener-specific analysis at low concentrations, EPA Method 1668, a high-resolution gas chromatography/mass spectrometry (HRGC/MS) method, is often employed. esslabshop.comeurofinsus.com For higher concentration analyses, EPA Method 8082A is a common gas chromatography (GC) method. epa.gov

A comprehensive QA/QC program for the analysis of PCB 151 involves multiple components, from sample handling to final data reporting. Key elements include:

Method Blanks: An aliquot of a clean, analyte-free matrix (e.g., reagent water, purified sand) is processed through the entire analytical procedure in the same manner as the samples. The analysis of method blanks is crucial for identifying and quantifying any contamination introduced during the sample preparation and analysis process. epa.govepa.gov According to EPA Method 1668A, a method blank must be extracted with each sample batch, and the contamination levels must not exceed specified limits. epa.gov

Spiked Samples (Matrix Spike/Matrix Spike Duplicate): A known quantity of the analyte, in this case, this compound, is added to a second aliquot of a sample, which is then analyzed. This is typically done in duplicate (MS/MSD). The recovery of the spiked analyte is used to assess the accuracy of the method in the specific sample matrix and to determine if matrix-related interferences exist. epa.gov

Surrogate Standards: These are compounds that are chemically similar to the target analytes but are not expected to be present in environmental samples. A known amount of a surrogate, often a PCB congener not typically found in the environment or an isotopically labeled version, is added to every sample, blank, and spike before extraction. epa.govnih.gov The recovery of the surrogate provides a measure of the method's efficiency for each individual sample.

Instrument Performance Checks: Before and during analysis, the instrument's performance is verified. For GC/MS methods like EPA 1668, this includes checks for mass resolution, calibration, and retention time stability to ensure the instrument can correctly identify and quantify the target congener. epa.gov

Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent verification of the method's accuracy. These materials contain a certified concentration of the analyte in a natural matrix (e.g., sediment, fish tissue). epa.gov Vendors offer certified reference solutions of this compound for this purpose. isotope.comcpiinternational.com

Adherence to these protocols ensures the data generated for this compound is reliable and suitable for its intended purpose, whether for regulatory compliance, environmental monitoring, or risk assessment.

Table 1: Key Quality Control Parameters in PCB 151 Analysis

| QC Parameter | Purpose | Typical Frequency (per batch) | Acceptance Criteria Example (Method 1668A) |

| Method Blank | Assesses laboratory contamination. | 1 | Below a specified maximum level (e.g., < 10 pg/L for water). epa.gov |

| Laboratory Control Sample (LCS) | Monitors laboratory and method performance. | 1 | Recovery within a specified range (e.g., 70-130%). |

| Matrix Spike/Duplicate (MS/MSD) | Evaluates matrix effects on accuracy and precision. | 1 per 20 samples | Recovery and Relative Percent Difference (RPD) within method-defined limits. epa.gov |

| Labeled Compound (Isotope) Spiking | Corrects for analytical losses in individual samples. | All samples | Recovery within a specified range (e.g., 25-150%). epa.gov |

| GC/MS Instrument Performance Check | Verifies mass resolution and calibration stability. | Every 12 hours | Meets specified mass resolution and ion abundance ratios. epa.gov |

Isotope Dilution Mass Spectrometry for Precise Quantification

For the most precise and accurate quantification of this compound, isotope dilution mass spectrometry (IDMS) is the definitive analytical technique. nih.gov This method is the foundation of advanced analytical procedures like EPA Method 1668. esslabshop.comhubspotusercontent-na1.net IDMS overcomes many of the challenges associated with quantifying trace organic compounds in complex environmental matrices.

The principle of IDMS involves adding a known amount of an isotopically labeled analog of the target analyte to the sample prior to any extraction or cleanup steps. For the analysis of this compound, this would typically be ¹³C-labeled this compound. epa.gov This labeled standard is chemically identical to the native (unlabeled) PCB 151 and therefore behaves in the same way throughout the entire analytical process, including extraction, cleanup, and injection into the gas chromatograph. nih.gov

Because the labeled standard experiences the same procedural losses as the native analyte, the ratio of the native analyte to the labeled standard remains constant. The mass spectrometer can differentiate between the native and the labeled compounds due to their mass difference. By measuring the response ratio of the native analyte to the known concentration of the added labeled standard, the instrument can calculate the exact amount of the native this compound in the original sample with high accuracy, effectively correcting for any loss of analyte during sample preparation. nih.govresearchgate.net

The IDMS approach uses several types of standards to ensure data quality:

Labeled Internal Standards: These are the isotopically labeled analogs of the specific congeners being quantified (e.g., ¹³C-PCB 151). They are added at the very beginning of the process and are used for the final quantification.

Cleanup Standards: In some complex methods, a different labeled compound is added before the extract cleanup steps to monitor the efficiency of this specific stage.

The use of isotope dilution, particularly with high-resolution mass spectrometry (HRGC/HRMS), allows for the determination of this compound at extremely low concentrations (parts-per-quadrillion levels) with a high degree of confidence, even in challenging matrices like soil, sediment, and biological tissues. eurofinsus.com

Table 2: Standards Used in Isotope Dilution Mass Spectrometry (IDMS)

| Standard Type | Description | Purpose in PCB 151 Analysis |

| Native Analyte | The target compound naturally present in the sample. | This compound (unlabeled). |

| Labeled Internal Standard | An isotopically enriched version of the target analyte. | ¹³C₁₂-2,2',3,5,5',6-Hexachlorobiphenyl; used for precise quantification of the native analyte. |

| Recovery/Surrogate Standard | Isotopically labeled compounds chemically similar to the analyte group, but not the specific target analyte. | e.g., ¹³C-labeled PCB 52, ¹³C-PCB 138; added to all samples to monitor overall method performance and recovery. nih.gov |

| Calibration Standards | A series of solutions containing known concentrations of both native and labeled compounds. | Used to create a calibration curve from which the concentration of the native analyte in the sample extract is determined. |

Environmental Degradation and Remediation Approaches for 2,2 ,3,5,5 ,6 Hexachlorobiphenyl

Abiotic Degradation Mechanisms of 2,2',3,5,5',6-Hexachlorobiphenyl

Abiotic degradation of this compound occurs through non-biological processes, primarily driven by photochemical and chemical reactions in the environment.

Photolytic degradation, or photolysis, is a significant abiotic process for the breakdown of polychlorinated biphenyls (PCBs) in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The process involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds.

The photolysis of hexachlorobiphenyls can proceed through direct or indirect (sensitized) photolysis. In direct photolysis, the PCB molecule itself absorbs a photon of light, leading to its degradation. Indirect photolysis involves other substances present in the environment, such as humic acids, which absorb light and then transfer the energy to the PCB molecule, initiating its degradation. The presence of dissolved organic matter has been shown to accelerate the photo-transformation of other hexachlorobiphenyls, like PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl), with reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) playing a significant role. nih.gov For PCB 153, it was found that •OH accounted for 29.3% of the degradation, while reactive species within the dissolved organic matter accounted for 59.6%. nih.gov

The degradation pathways of highly chlorinated PCBs often involve the loss of chlorine atoms from meta- or para-positions. nih.gov The main photodegradation products of PCB 153 have been identified as 4-hydroxy-2,2',4',5,5'-pentachlorobiphenyl and 2,4,5-trichlorobenzoic acid. nih.gov While specific kinetic data for this compound is limited, the following table provides an example of photolysis rate constants for a closely related hexachlorobiphenyl congener under simulated sunlight.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For PCBs, the carbon-chlorine bond is generally resistant to hydrolysis under typical environmental pH and temperature conditions. epa.gov The rate of hydrolysis for halogenated hydrocarbons is influenced by factors such as the strength of the bond to the leaving group and steric interactions. nih.gov While specific data on the hydrolysis of this compound is scarce, studies on other organic chemicals indicate that hydrolysis rates are often slow for such stable compounds. researchgate.net

Other chemical transformation processes that can contribute to the abiotic degradation of PCBs include oxidation by hydroxyl radicals in the aqueous phase. epa.gov These reactions can lead to the formation of hydroxylated PCBs, which may be more susceptible to further degradation. researchgate.net Alkaline hydrolysis, particularly at elevated temperatures, has been explored as a potential treatment method, where the addition of a base can promote the removal of chlorine atoms from the biphenyl (B1667301) structure. researchgate.net

Biotic Degradation Strategies for this compound

Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms. This process can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

Under anaerobic conditions, such as those found in sediments and flooded soils, highly chlorinated PCBs like this compound can undergo reductive dechlorination. This process involves the sequential removal of chlorine atoms from the biphenyl rings, which are replaced by hydrogen atoms. iastate.edu This is a crucial first step in the breakdown of highly chlorinated PCBs, as the resulting less-chlorinated congeners are more amenable to aerobic degradation. nih.govepa.gov

This dechlorination is carried out by anaerobic microbial consortia, where different microbial populations work together. nih.govnih.govresearchgate.net Genera such as Dehalococcoides and Geobacter have been implicated in the reductive dechlorination of hexachlorobenzene (B1673134), a related compound. nih.gov The dechlorination process can be influenced by the presence of electron donors like formate, acetate, and lactate. frontiersin.org Studies on anaerobic microbial consortia have shown that the removal of chlorine atoms can occur from ortho, meta, and para positions, leading to the formation of less chlorinated biphenyls and eventually biphenyl itself. researchgate.net

The following table presents an overview of microbial consortia and their observed dechlorination activities on highly chlorinated aromatic compounds.

Aerobic bacteria can degrade less chlorinated PCBs through an oxidative pathway. While highly chlorinated PCBs like this compound are generally resistant to direct aerobic attack, the products of anaerobic dechlorination can be further broken down by aerobic microorganisms.

However, some aerobic bacterial strains have shown the ability to degrade even highly chlorinated compounds. For instance, Nocardioides sp. strain PD653 has been identified as being capable of mineralizing hexachlorobenzene under aerobic conditions. nih.govnih.gov The proposed pathway involves an initial oxidative dechlorination to produce pentachlorophenol, which is then further degraded. nih.gov Similarly, strains of Comamonas testosteroni have demonstrated a high destructive activity towards hexachlorobenzene. mdpi.com The degradation efficiency is influenced by environmental factors such as pH. mdpi.com

The aerobic degradation pathway of PCBs typically involves dioxygenase enzymes that introduce hydroxyl groups onto the biphenyl rings, leading to ring cleavage and subsequent mineralization. nih.govfrontiersin.org

The table below lists some specific microbial strains and their capabilities in degrading highly chlorinated aromatic compounds.

Remediation Technologies for Sites Contaminated by this compound

A variety of remediation technologies are available for cleaning up sites contaminated with PCBs, including this compound. These technologies can be broadly categorized as in-situ (treatment in place) and ex-situ (involving excavation and off-site treatment). iastate.edunih.govnih.gov

In-situ remediation technologies are often preferred as they are less disruptive to the site. iastate.edu Some of the key in-situ technologies include:

Bioremediation: This involves stimulating the activity of indigenous microorganisms or introducing specialized microbes to degrade the contaminants. nih.gov For PCBs, this can involve a sequential anaerobic-aerobic approach to first dechlorinate the highly chlorinated congeners and then aerobically degrade the resulting products. mdpi.com

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. frontiersin.org Certain plants have been shown to reduce PCB concentrations in soil. frontiersin.org

In-situ Chemical Reduction (ISCR): This involves injecting chemical reductants into the subsurface to degrade contaminants. epa.gov Zero-valent iron (ZVI) is a commonly used reductant for the dechlorination of chlorinated organic compounds. clu-in.org

In-situ Thermal Desorption/Destruction: This technology uses heat to vaporize contaminants from the soil, which are then collected and treated. clu-in.org High temperatures can also lead to the destruction of the PCBs in place. clu-in.org

Ex-situ remediation technologies involve the excavation of contaminated soil or sediment for treatment. nih.govnih.gov These methods are generally more controlled and can achieve higher removal efficiencies, but are also more costly and disruptive. iastate.edu Common ex-situ technologies include:

Incineration: This is a high-temperature thermal process that destroys PCBs. It is a well-established and effective technology but can be expensive and may face public opposition. clu-in.org

Thermal Desorption: Contaminated material is heated to volatilize the PCBs, which are then collected and treated in a separate unit. epa.gov

Chemical Dehalogenation: This involves mixing the contaminated soil with chemical reagents that remove the chlorine atoms from the PCB molecules. nih.gov

Bioreactors: Contaminated soil or sludge is placed in a reactor where conditions are optimized for microbial degradation of the PCBs. clu-in.org

The selection of the most appropriate remediation technology depends on various site-specific factors, including the type and concentration of contaminants, soil and hydrogeological conditions, and the intended future use of the site. nih.gov

The following table provides a summary of remediation technologies applicable to PCB-contaminated sites.

In Situ Bioremediation Applications

In situ bioremediation involves the treatment of contaminants in their original location, minimizing disturbance to the site. For this compound, this approach primarily relies on the metabolic activities of microorganisms to break down the compound.

Microbial Degradation:

Microbial degradation of PCBs can occur under both anaerobic and aerobic conditions. Anaerobic bacteria can initiate the breakdown of highly chlorinated PCBs like PCB 151 through a process called reductive dechlorination. In this process, chlorine atoms are removed from the biphenyl structure and replaced with hydrogen atoms. This typically results in the formation of less chlorinated congeners, which are then more susceptible to aerobic degradation.

Aerobic bacteria, on the other hand, can degrade less chlorinated PCBs through oxidative pathways. The initial step in aerobic degradation is often catalyzed by biphenyl dioxygenase, an enzyme that introduces oxygen into the biphenyl rings, leading to ring cleavage and eventual mineralization.

While the general principles of microbial PCB degradation are understood, specific data on the in situ bioremediation of this compound are limited. However, some studies have demonstrated the potential of specific microorganisms. For instance, the cyanobacterium Anabaena PD-1 has shown the ability to degrade PCB 151. After 25 days of exposure to Aroclor 1254, which contains various PCB congeners, Anabaena PD-1 was able to achieve a 76.8% degradation of hexaCBs, including PCB 151.

Bioaugmentation and Biostimulation:

Ex Situ Treatment Methodologies

Ex situ treatment involves the excavation of contaminated soil or sediment for treatment above-ground. This approach allows for greater control over the treatment conditions and can often achieve higher removal efficiencies.

Thermal Desorption:

Thermal desorption is an ex situ technology that uses heat to vaporize contaminants from a solid matrix. The vaporized contaminants are then collected and treated. Studies on the thermal desorption of PCBs have shown that temperature and soil particle size are critical factors. For instance, a study on PCB-contaminated soil found that a removal efficiency of 98.0% was achieved after one hour of thermal treatment at 600°C. While this study did not focus specifically on PCB 151, the principles are applicable. At lower temperatures, desorption is the primary removal mechanism, while at higher temperatures, destruction of the PCB molecules becomes more significant.

Chemical Dehalogenation:

Chemical dehalogenation involves the use of chemical reagents to remove chlorine atoms from the PCB molecule. One promising approach for the degradation of this compound is the use of zero-valent metals, such as magnesium (Mg). Mechanistic studies have shown that ball-milled zero-valent magnesium in the presence of a catalyst like palladium (Pd) can effectively dechlorinate PCB 151. The reaction proceeds via hydrodehalogenation, where chlorine atoms are replaced by hydrogen. Research has indicated that a matrix of at least 0.02 g Mg/mL ethanol (B145695) and 10 μL acetic acid/mL ethanol can dechlorinate 50 ng/μL of PCB 151 in approximately 40 minutes.

Table 1: Ex Situ Chemical Dechlorination of this compound (PCB 151)

| Treatment Method | Reagents | Key Findings | Reference |

| Mechanochemical Dechlorination | Zero-valent magnesium (Mg), Activated Carbon | Reactions are exothermic and involve two transition states. The torsion angle of the PCB congener is an important factor. | Zullo, F.M., et al. |

| Hydrodehalogenation | Mechanically alloyed Mg/Pd in methanol | Three possible mechanisms suggested, all involving the removal of the chlorine atom by a hydrogen species as the rate-limiting step. | Devor, E.J., et al. |

| Dechlorination with Acidified Alcohol | Magnesium powder, carboxylic acid, alcohol solvents | Rapid dechlorination achieved with a matrix of at least 0.02 g Mg/mL ethanol and 10 μL acetic acid/mL ethanol. | Yestrebsky, C., et al. |

Phytoremediation Potential and Applications

Phytoremediation is an in situ remediation technology that utilizes plants to remove, degrade, or contain environmental contaminants. The potential for phytoremediation of PCBs is an area of active research, though specific data for this compound are scarce.

The primary mechanisms of phytoremediation for organic pollutants like PCBs include:

Phytoextraction: The uptake of contaminants by plant roots and their translocation to the shoots.

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity that is enhanced by the presence of plant roots.

Phytodegradation: The breakdown of contaminants within the plant tissues through metabolic processes.

Studies on the phytoremediation of general PCBs have shown that some plant species, such as those from the genus Cucurbita (e.g., zucchini and pumpkin), have a higher capacity to take up and translocate PCBs from the soil. Similarly, alfalfa (Medicago sativa) has been investigated for its potential in remediating PCB-contaminated soil, often in conjunction with rhizobia that can enhance degradation. However, detailed studies quantifying the uptake, translocation, and degradation of this compound by specific plant species are not well-documented in the available literature. The high hydrophobicity of this congener likely limits its bioavailability for plant uptake.

Ecological Risk Assessment Frameworks for 2,2 ,3,5,5 ,6 Hexachlorobiphenyl

Hazard Identification and Exposure Assessment in Ecosystems

The ecological risk of polychlorinated biphenyls (PCBs), including 2,2',3,5,5',6-Hexachlorobiphenyl, generally increases with the degree of chlorination. epa.gov The primary hazards to aquatic ecosystems include reproductive effects on fish, direct lethality and sublethal effects to juvenile and adult fish, impacts on aquatic invertebrates that serve as a food source, and potential reductions in phytoplankton growth. epa.gov

Hazard identification for this compound involves understanding its potential to cause harm to ecological receptors. As a member of the hexachlorobiphenyl group, it is recognized as a persistent, bioaccumulative, and toxic (PBT) substance. The structure of the PCB congener influences its mechanism of toxicity. Some PCBs, known as dioxin-like PCBs, bind to the aryl hydrocarbon (Ah) receptor, which can alter gene transcription and lead to a cascade of toxic effects. t3db.ca Other PCBs may interfere with calcium channels or alter dopamine (B1211576) levels in the brain. t3db.ca

Exposure assessment is the process of measuring or estimating the intensity, frequency, and duration of contact of an organism with a chemical. For this compound, exposure in ecosystems occurs primarily through the contamination of water, sediment, and soil, leading to its entry into the food web. Due to their lipophilic nature, PCBs like this one tend to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. t3db.ca This leads to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

The environmental risk to aquatic organisms from hexachlorobiphenyl isomers is predicted to be a concern at 80-90% of chemical plant sites that might inadvertently produce them as impurities. epa.gov The risk increases due to the higher toxicity associated with a greater number of chlorine atoms on the biphenyl (B1667301) structure. epa.gov

Receptor Characterization and Sensitivity in Ecological Contexts

Ecological receptor characterization involves identifying the organisms, populations, and communities that might be adversely affected by exposure to a chemical. epa.gov For this compound, a wide range of ecological receptors are of concern, from microorganisms and invertebrates to fish, birds, and mammals. The sensitivity of these receptors to the toxic effects of this compound can vary significantly between species. mdpi.com

The sensitivity of a species to a particular chemical can be influenced by various factors, including its physiology, metabolism, life stage, and feeding habits. mdpi.com For example, early life stages of fish, such as eggs and embryos, are often more sensitive to the toxic effects of PCBs than adult fish. epa.gov

A key aspect of receptor characterization is understanding the mechanism of action of the toxicant. For some PCBs, the interaction with the Ah receptor is a primary driver of toxicity. t3db.ca The binding affinity of a particular PCB congener to the Ah receptor can differ between species, leading to species-specific differences in sensitivity. nih.gov Studies have shown that certain di-ortho-substituted PCBs can act as antagonists to the Ah receptor in some species, inhibiting the toxic effects of other Ah receptor agonists. nih.gov

The following table provides examples of ecological receptors and their potential sensitivity to hexachlorobiphenyls.

| Receptor Group | Potential Sensitivity and Effects |

| Fish | High sensitivity, especially during early life stages. Effects include reproductive failure, developmental abnormalities, and mortality. epa.gov |

| Aquatic Invertebrates | Varying sensitivity. Can be a significant route of transfer to higher trophic levels. epa.gov |

| Birds | High sensitivity, particularly for fish-eating birds. Effects can include reproductive impairment and developmental issues. |

| Mammals | High sensitivity, especially for marine mammals and other predators at the top of the food web. Effects can include immunosuppression, reproductive failure, and neurological damage. |

Risk Characterization in Non-Human Populations and Ecosystems

Risk characterization is the final step in the ecological risk assessment process, where the information from hazard identification, exposure assessment, and receptor characterization is integrated to estimate the probability and magnitude of adverse effects on non-human populations and ecosystems. This involves comparing exposure levels with toxicity values to determine if a risk exists.

For this compound, the risk to aquatic ecosystems is a significant concern. The potential for environmental risk to aquatic organisms is expected if concentrations of PCB isomers are released into the aquatic environment at levels around 100 ug/L. epa.gov The risk increases with the degree of chlorination, making hexachlorobiphenyls more hazardous than their lower-chlorinated counterparts. epa.gov

One common approach to risk characterization is the use of a Hazard Quotient (HQ), which is the ratio of the estimated exposure concentration to a toxicity reference value. epa.gov An HQ greater than one suggests that adverse ecological effects are possible.

The bioaccumulation potential of hexachlorobiphenyls is a critical factor in their risk characterization. Bioaccumulation factors (BAFs) quantify the accumulation of a chemical in an organism from all sources of exposure (water, food, etc.). High BAFs indicate a greater potential for biomagnification and risk to organisms at higher trophic levels. For instance, in a model ecosystem, bioaccumulation factors for a hexachlorobiphenyl were measured to be 42,000 in fish and 100,000 in snails. epa.gov

The following table presents hypothetical risk characterization data for this compound in a specific aquatic ecosystem.

| Parameter | Value |

| Predicted Environmental Concentration (PEC) in Water | 0.05 µg/L |

| Predicted No-Effect Concentration (PNEC) for Fish | 0.01 µg/L |

| Hazard Quotient (HQ = PEC/PNEC) | 5 |

In this hypothetical scenario, the HQ of 5 indicates a significant risk to fish populations in this ecosystem.

Development of Ecological Benchmarks and Quality Criteria for this compound

To protect ecosystems from the adverse effects of contaminants like this compound, ecological benchmarks and quality criteria are developed. These are concentrations of a chemical in environmental media (water, sediment, soil, or tissue) that are considered protective of a certain percentage of species.

The development of these benchmarks often involves the use of Species Sensitivity Distributions (SSDs). epa.govmdpi.com An SSD is a statistical model that describes the variation in sensitivity to a chemical among different species in an ecosystem. mdpi.com From an SSD, a Hazardous Concentration for 5% of species (HC5) can be derived. The HC5 is the concentration at which 5% of the species in the community are expected to be affected.

For persistent and bioaccumulative substances like this compound, tissue-based benchmarks are often more relevant than water or sediment-based criteria. This is because the concentration in an organism's tissues is a more direct measure of the dose that is causing the toxic effect.

The process of developing ecological benchmarks involves several steps:

Data Collection: Gathering all available toxicity data for the chemical of concern across a range of species.

Data Evaluation: Assessing the quality and relevance of the toxicity data.

SSD Modeling: Fitting a statistical distribution to the toxicity data to create a Species Sensitivity Distribution.

Benchmark Derivation: Calculating the concentration that is protective of a specified percentage of species (e.g., HC5).

Due to the lack of specific toxicological information for many individual PCB congeners, it is often challenging to develop congener-specific benchmarks. epa.gov In such cases, a Toxic Equivalency Factor (TEF) approach may be used, where the toxicity of a congener is expressed relative to the most toxic PCB congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). However, the applicability of the TEF concept can be affected by interactive effects between different congeners. nih.gov

Research Gaps and Future Directions in 2,2 ,3,5,5 ,6 Hexachlorobiphenyl Studies

Emerging Analytical Challenges and Innovations

The accurate detection and quantification of 2,2',3,5,5',6-hexachlorobiphenyl in complex environmental and biological matrices present ongoing challenges. While methods like high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) are the standard, there is a continuous need for innovation. nih.govcdc.gov

Challenges:

Co-elution: A significant challenge in the analysis of PCB congeners is the co-elution of different congeners in chromatographic analyses, which can lead to inaccurate quantification. cdc.gov For instance, PCB 151 may co-elute with other hexachlorobiphenyls, requiring highly specific analytical columns or multi-dimensional techniques to resolve.

Matrix Interferences: The presence of lipids and other organic matter in biological samples can interfere with the extraction and analysis of PCBs, necessitating sophisticated cleanup procedures. cdc.gov

Low Concentrations: In many environmental samples, the concentration of individual PCB congeners like this compound can be very low, requiring highly sensitive analytical instrumentation.

Cost and Accessibility: The high cost and technical expertise required for advanced analytical techniques limit their widespread use, particularly in developing countries. nih.gov

Innovations and Future Directions:

Two-Dimensional Gas Chromatography (2D-GC): This technique offers enhanced separation capabilities, which can help to resolve co-eluting congeners and improve the accuracy of quantification. nih.gov

Fast GC: The development of "fast GC" methods can significantly reduce analysis times without compromising analytical performance. nih.gov

Nontarget High-Resolution Mass Spectrometry (Nt-HRMS): This approach allows for the systematic exploration of a wide range of known and unknown metabolites and transformation products in various matrices. uiowa.edu

Bioanalytical Methods: Techniques like enzyme-linked immunosorbent assays (ELISAs) could serve as cost-effective screening tools for identifying samples with high PCB contamination, which can then be subjected to more detailed instrumental analysis. nih.gov

Table 1: Emerging Analytical Techniques for PCB Analysis

| Technique | Advantage | Research Gap |

|---|---|---|

| Two-Dimensional Gas Chromatography (2D-GC) | Improved resolution of co-eluting congeners. nih.gov | Broader application for routine analysis of specific congeners like this compound. |

| Fast Gas Chromatography (Fast GC) | Reduced analysis time. nih.gov | Validation for a wide range of environmental matrices. |

| Nontarget High-Resolution Mass Spectrometry (Nt-HRMS) | Comprehensive screening for metabolites and degradation products. uiowa.edu | Development of standardized data processing workflows. |

| Bioanalytical Methods (e.g., ELISA) | Cost-effective screening. nih.gov | Development of assays with high specificity for this compound. |

Understood Biotransformation Pathways and Metabolites

The metabolism of polychlorinated biphenyls (PCBs) is a critical factor determining their persistence and toxicity. The biotransformation of this compound is an area where knowledge is still developing.

Current Understanding:

PCBs are metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated (OH-PCBs) and methylsulfonyl (MeSO2-PCBs) metabolites. nih.gov These metabolites can be more persistent and exhibit different toxicological properties than the parent compound.

The position of chlorine atoms on the biphenyl (B1667301) rings significantly influences the rate and products of metabolism. nih.gov For instance, PCBs with adjacent non-chlorinated carbon atoms are more susceptible to metabolism.

Studies on other hexachlorobiphenyls have shown that metabolism can occur through the formation of arene oxide intermediates. nih.gov

The gut microbiome has been shown to play a role in the metabolism and excretion of PCB metabolites, though its specific contribution to this compound biotransformation is not fully elucidated. uiowa.edu

Research Gaps and Future Directions:

Congener-Specific Pathways: The specific biotransformation pathways and the full range of metabolites for this compound need to be identified in various species, including humans.

Enantioselective Metabolism: As many PCBs are chiral, research is needed to understand the enantioselective metabolism of this compound and how this affects the toxicity of its enantiomers. kobe-u.ac.jp

Role of Gut Microbiome: Further studies are required to clarify the specific role of the gut microbiome in the metabolism of this congener and the potential for inter-individual variability. uiowa.edu

Toxicity of Metabolites: The toxicological profiles of the major metabolites of this compound need to be characterized to fully assess the health risks associated with exposure.

Refinement of Environmental Fate and Transport Models

Predicting the environmental distribution and long-term behavior of this compound requires sophisticated fate and transport models. While general models for persistent organic pollutants (POPs) exist, there is a need for refinement to accurately simulate the behavior of individual PCB congeners.

Current Modeling Approaches:

Multimedia fugacity models are commonly used to describe the partitioning of chemicals between different environmental compartments such as air, water, soil, and sediment.

These models have been evolving to include more detailed environmental descriptions, such as stratified air and soil compartments and the inclusion of vegetation. elsevierpure.com

Research Gaps and Future Directions:

Congener-Specific Parameters: There is a need for accurate, experimentally determined physicochemical properties for this compound (e.g., vapor pressure, water solubility, octanol-air and octanol-water partition coefficients) to improve the accuracy of fate models.

Atmospheric Transport: A better understanding of the long-range atmospheric transport and deposition processes for this specific congener is required.

Bioaccumulation and Biomagnification: Food web models need to be refined to better predict the bioaccumulation and biomagnification of this compound in different ecosystems.

Model Validation: There is a need for more comprehensive environmental monitoring data to validate and improve the predictive power of existing and new fate and transport models for this compound.

Comprehensive Ecological Impact Studies at the Population and Ecosystem Levels

While the general ecological impacts of PCBs are well-documented, there is a lack of comprehensive studies focusing specifically on the effects of this compound at higher levels of biological organization.

Known Ecological Effects of PCBs:

PCBs are known to cause a range of adverse effects in wildlife, including reproductive failure, immune system dysfunction, and developmental abnormalities. epa.govin.gov

Due to their lipophilicity, PCBs bioaccumulate in fatty tissues and biomagnify up the food chain, leading to high concentrations in top predators. epa.gov

Research Gaps and Future Directions:

Population-Level Effects: Long-term studies are needed to assess the impact of chronic exposure to environmentally relevant concentrations of this compound on the population dynamics of sensitive species.

Ecosystem-Level Impacts: Research should focus on how this congener affects community structure, nutrient cycling, and other ecosystem functions.

Mixture Effects: The toxic effects of this compound in combination with other environmental contaminants need to be investigated to understand the real-world risks to ecosystems.

Sensitive Endpoints and Species: There is a need to identify sensitive biological endpoints and indicator species that can be used for monitoring the ecological effects of this specific congener. Studies on organisms like zebrafish have shown stereoselective toxicity for some PCB congeners, highlighting the need for such specific investigations. nih.gov

Policy-Relevant Research for Environmental Management of this compound

Effective environmental management of this compound requires a strong scientific basis to inform policy decisions.

Current Management Framework:

The management of PCBs is regulated under international agreements like the Stockholm Convention on Persistent Organic Pollutants and national regulations such as the Toxic Substances Control Act (TSCA) in the United States. ergenvironmental.comepa.gov

These regulations provide a framework for the handling, disposal, and cleanup of PCB-contaminated materials. epa.vic.gov.aumarines.mil

Research Gaps and Future Directions:

Remediation Technologies: There is a need for the development and validation of more cost-effective and environmentally friendly technologies for the remediation of sites contaminated with this compound. This includes research into biological degradation and non-thermal alternative disposal methods. ebcne.org

Risk Assessment: Refined risk assessment frameworks are needed that consider the specific toxicity of this compound and its metabolites, as well as the effects of mixture toxicity.

Global Inventories: More accurate and comprehensive global inventories of the production, use, and environmental release of this specific congener are necessary to support international management efforts.

Effectiveness of a Ban: Research is needed to evaluate the long-term effectiveness of the ban on PCBs in reducing environmental concentrations and human and wildlife exposure to this compound.

Q & A

Q. What analytical methods are recommended for quantifying PCB 151 in environmental samples?

Gas chromatography (GC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for detecting PCB 151 at trace levels. EPA Method 8082A specifies GC with electron capture detection (ECD) for solid matrices, achieving a detection limit of 0.8 µg/kg . For aqueous samples, EPA Method 1668a employs HRGC/HRMS, with a detection limit of 112 pg/L . Calibration standards should include co-eluting congeners (e.g., PCB 149, 153) to avoid misidentification .

Q. How does the solubility of PCB 151 influence its environmental fate?

PCB 151 has a low aqueous solubility of 1.355 × 10⁻⁵ g/L (3.755 × 10⁻⁸ mol/L) at 20°C , favoring bioaccumulation in lipid-rich tissues. Its hydrophobicity (log Kow ~6.3, estimated) suggests strong adsorption to organic matter in sediments . Experimental designs assessing environmental transport should incorporate solubility data and octanol-water partition coefficients (Kow) to model partitioning behavior .

Q. What certified reference materials (CRMs) are available for PCB 151?

CRMs include solutions in isooctane or nonane at concentrations such as 10 µg/mL (e.g., LGC Quality DRE-C20015100) and 50 µg/mL (Kanto Reagents) . These are critical for method validation and interlaboratory comparisons. Ensure CRMs are stored at >5°C and sonicated before use to prevent degradation .

Advanced Research Questions

Q. How can co-elution of PCB 151 with structurally similar congeners be resolved during GC analysis?

Co-elution with congeners like PCB 149 (2,2',3,4',5',6-Hexachlorobiphenyl) requires optimized chromatographic conditions:

- Use a DB-5MS column (60 m × 0.25 mm × 0.25 µm) with a temperature ramp of 20°C/min to 280°C .

- Employ HRMS to distinguish congeners via exact mass (e.g., PCB 151: C₁₂H₄Cl₆, exact mass 359.841 ).

- Validate peak purity using orthogonal methods like GC×GC-TOFMS .

Q. What experimental design considerations are critical for toxicological studies on PCB 151?

- Dose selection: In vivo studies on neonatal exposure used doses of 1–10 mg/kg/day to mimic environmental bioaccumulation .

- Endpoint specificity: Focus on endocrine disruption (e.g., thyroid hormone levels, sperm motility) using ELISA or LC-MS/MS .

- Controls: Include negative controls (vehicle-only) and positive controls (e.g., PCB 153, a well-studied endocrine disruptor) .

Q. How do structural differences among hexachlorobiphenyls affect their toxicity profiles?

PCB 151’s substitution pattern (2,2',3,5,5',6) results in lower dioxin-like toxicity compared to coplanar congeners (e.g., PCB 126). However, its meta- and para-chlorine positions enhance interactions with estrogen receptors. Comparative studies should use luciferase reporter assays (e.g., ER-CALUX) to quantify receptor binding .

Data Contradictions and Resolution

- Solubility discrepancies: CRC Handbook reports slightly higher solubility values than Yalkowsky . Always validate solubility experimentally using shake-flask methods with HPLC quantification.

- Co-elution conflicts: Some regulatory methods list PCB 151 as “detected” in environmental matrices, while others flag it as “interference-prone” . Confirm identifications using retention time locking (RTL) and isotope dilution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.